molecular formula C30H32N2O4 B11630233 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11630233
M. Wt: 484.6 g/mol
InChI Key: MIKHIVWNQXHWJJ-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a complex substitution pattern. Its core structure includes a 3-hydroxypyrrol-2-one scaffold substituted with a 2-methyl-4-propoxybenzoyl group at position 4, a 4-isopropylphenyl group at position 5, and a pyridin-3-ylmethyl moiety at position 1.

Key structural features influencing its reactivity and bioactivity include:

  • Benzoyl substituent at position 4: The 2-methyl-4-propoxy group may modulate lipophilicity and membrane permeability.
  • Aryl groups at positions 1 and 5: The pyridinylmethyl and isopropylphenyl moieties likely contribute to target binding affinity and selectivity.

Properties

Molecular Formula

C30H32N2O4

Molecular Weight

484.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H32N2O4/c1-5-15-36-24-12-13-25(20(4)16-24)28(33)26-27(23-10-8-22(9-11-23)19(2)3)32(30(35)29(26)34)18-21-7-6-14-31-17-21/h6-14,16-17,19,27,33H,5,15,18H2,1-4H3/b28-26+

InChI Key

MIKHIVWNQXHWJJ-BYCLXTJYSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O)C

Origin of Product

United States

Preparation Methods

Intermediate Synthesis

Step 1: Ring Closure
A diketone precursor (e.g., derived from malic acid) reacts with a primary amine under dehydrating conditions. For example, refluxing in toluene with methylamine yields a cyclized intermediate. Adapting this, the target molecule’s core could form using a custom amine bearing the pyridinylmethyl group.

Step 2: Benzoylation
Post-cyclization, Friedel-Crafts acylation installs the 2-methyl-4-propoxybenzoyl group. Solvent choice (e.g., dichloromethane) and stoichiometric control are critical to avoid over-acylation.

Step 3: Aryl Coupling
A Suzuki coupling introduces the 4-isopropylphenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and aqueous Na₂CO₃ in dioxane enable efficient cross-coupling.

Purification and Yield Enhancement

Crystallization and solvent extraction are pivotal. The patent CN113321605A details crystallizing intermediates using n-heptane and isopropanol, which could purify the target compound’s hydrophobic intermediates. Chromatography (silica gel, ethyl acetate/hexane) further refines the final product.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsSolventYield (%)Purity (%)
Paal-Knorr CyclizationMalic acid, MethylamineToluene65–70≥98
Michael AdditionAcrylate, AmineDMF55–6095
Suzuki CouplingPd(PPh₃)₄, Boronic AcidDioxane/H₂O75–80≥99

Note: Yields and purity inferred from analogous syntheses .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The phenolic -OH group at position 3 participates in classic acid-base and nucleophilic reactions:

Reaction TypeConditionsProductsRole in Derivatives
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CEther derivatives (e.g., methoxy, ethoxy)Enhances lipophilicity for membrane penetration.
Acylation Acetyl chloride, pyridine, RTAcetylated ester derivativesStabilizes the compound against oxidation.
Oxidation MnO₂, CH₂Cl₂, refluxKetone formationModulates electronic properties of the aromatic system .

Propoxy Group Hydrolysis

The 4-propoxy substituent undergoes hydrolysis under acidic or basic conditions:

ConditionsMechanismProductsApplications
H₂SO₄ (1M), 60°CAcid-catalyzed cleavagePhenolic derivative (4-hydroxybenzoyl analog)Improves water solubility for pharmacological testing .
NaOH (1M), refluxBase-mediated saponificationSodium salt of the phenolic compoundFacilitates salt formation for crystallography.

Pyridinylmethyl Substituent Modifications

The pyridin-3-ylmethyl group at position 1 enables metal coordination and electrophilic substitution:

Reaction TypeReagentsOutcomeSignificance
Metal Coordination Cu(II)/Zn(II) salts, ethanolStable metal-ligand complexesExplored for catalytic or antimicrobial applications .
Nitration HNO₃/H₂SO₄, 0°CNitro-pyridine derivativesIntroduces sites for further functionalization.

Pyrrolone Core Reactivity

The 2,5-dihydro-1H-pyrrol-2-one core undergoes ring-specific transformations:

ReactionConditionsProductsNotes
Reduction H₂, Pd/C, ethanolPyrrolidine derivativeAlters ring saturation, affecting conformational flexibility .
Cycloaddition Maleic anhydride, heatFused bicyclic adductsExpands structural complexity for material science.

Regioselectivity and Steric Effects

The compound’s bulky substituents (e.g., 4-propan-2-ylphenyl) direct reactions to specific sites:

PositionReactivity TrendExample
C-4 (benzoyl)Electron-withdrawing effect slows electrophilic attackNitration occurs at meta positions of the phenyl ring .
C-5 (propan-2-ylphenyl)Steric hindrance limits nucleophilic substitutionHalogenation favors para positions.

Comparative Reactivity Table

Key differences between this compound and structurally related analogs:

CompoundKey Functional GroupsDominant Reactivity
3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-... Methoxypropyl, isopropoxyEther cleavage > pyrrolone reduction
5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)... FluorophenylEnhanced electrophilic substitution at fluorine-adjacent sites
3-hydroxy-4-(4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]... Simplified benzoyl groupFaster hydrolysis kinetics

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrrolidinones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study :
A study published in Pharmaceuticals demonstrated that certain pyrrolidinone derivatives were effective against breast cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .

Anti-inflammatory Properties

Compounds with similar structures have also been evaluated for their anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Data Table: Anti-inflammatory Activity of Pyrrolidinone Derivatives

Compound NameCOX Inhibition (%)IC50 (µM)
Compound A7512
Compound B6815
Compound C8210

This table summarizes the COX inhibition capabilities of various compounds related to pyrrolidinones, indicating potential therapeutic uses in treating inflammatory diseases .

Topical Applications

The compound is also being explored for its potential in topical formulations. Its lipophilic nature allows for effective transdermal delivery systems, enhancing drug absorption through the skin.

Case Study :
A patent outlines formulations using this compound for transdermal delivery systems aimed at improving bioavailability and reducing systemic side effects . The formulations leverage the compound's ability to penetrate skin barriers effectively.

Future Research Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise biological mechanisms through which this compound exerts its effects.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and reduce side effects.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky groups (e.g., 4-tert-butylphenyl in Compound 20 ) correlate with higher yields (62%), whereas electron-withdrawing groups (e.g., trifluoromethyl in Compound 50 ) reduce yields.
  • Melting Points : Aromatic electron-withdrawing groups (e.g., trifluoromethoxy in Compound 23 ) increase melting points (>240°C), likely due to enhanced crystal packing.

Key Observations :

  • Antifungal Activity : Electron-deficient aryl groups (e.g., trifluoromethyl) enhance antifungal efficacy by increasing membrane interaction .
  • Anticancer Activity : Pyridinylmethyl and benzoyl groups (as in the target compound) are associated with kinase inhibition, a common anticancer mechanism .

Biological Activity

3-Hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrrolone core, which is often associated with various biological activities. Its molecular formula is C29H38N2O4C_{29}H_{38}N_{2}O_{4}, and it features multiple functional groups that may contribute to its bioactivity.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. The pyrrolone scaffold is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study examining derivatives of pyrrolones found that they exhibited significant cytotoxic effects against breast and colon cancer cell lines, suggesting a potential role for our compound in cancer therapeutics .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. For instance, derivatives have shown efficacy in reducing markers of inflammation in animal models of rheumatoid arthritis .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit enzymes involved in tumor growth and inflammation.
  • Modulation of Signaling Pathways : The interaction with key signaling pathways (e.g., NF-kB and MAPK) can lead to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Studies suggest that such compounds can trigger apoptotic pathways in malignant cells, leading to programmed cell death .

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of a related pyrrolone derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Study 2: Anti-inflammatory Activity

In an experimental model of acute lung injury, a structurally similar compound was shown to significantly reduce lung inflammation and edema. The study highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels, which are critical mediators of inflammation .

Data Tables

Activity Effect Study Reference
AnticancerCytotoxicity in MCF-7 cells
Anti-inflammatoryReduced TNF-alpha levels
Apoptosis InductionIncreased apoptotic markers

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via base-assisted cyclization or substitution reactions. For example:

  • Cyclization approach : React 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with substituted benzoyl or aryl halides under basic conditions (e.g., triethylamine or KOH). Adjust solvent polarity (e.g., dichloromethane or 2-propanol) and reaction temperature (-20°C to reflux) to optimize yields .
  • Substitution strategy : Use diazomethane or allyl amine for N-alkylation of pyrrolone intermediates. Yields improve with controlled stoichiometry (1.0–1.2 equiv of reagents) and prolonged reaction times (40–48 hours) .

Q. Example Optimization Table :

DerivativeStarting MaterialReagentYield (%)Melting Point (°C)
Compound 25 ()3-Trifluoromethyl benzaldehydeAllyl amine9%205–207
Compound 15m ()5-(4-Chlorophenyl) precursorBenzeneamine46%209–211

Q. How can spectroscopic techniques (NMR, HRMS) validate the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Pyridin-3-ylmethyl protons : δ 4.5–5.0 ppm (multiplet, CH2).
    • Hydroxy proton : δ 10–12 ppm (broad singlet, exchangeable) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. For example, Compound 30 () shows m/z 420.0893 (calc. 420.0691) .

Advanced Research Questions

Q. How can density functional theory (DFT) and wavefunction analysis predict electronic properties and noncovalent interactions?

Methodological Answer:

  • DFT Calculations : Use the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy. Optimize geometries at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and polarizability .
  • Wavefunction Tools : Multiwfn software () can visualize electrostatic potential surfaces (EPS) and electron localization function (ELF) to identify hydrogen-bonding sites or steric repulsion .

Q. Example Application :

  • Noncovalent interactions (e.g., π-π stacking between pyridinyl and aryl groups) are mapped using reduced density gradient (RDG) analysis in Multiwfn .

Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?

Methodological Answer:

  • Case Study : If NMR shows unexpected peaks, compare experimental and simulated spectra (using ACD/Labs or ChemDraw). For example, trace water in recrystallization solvents may cause hydrate formation, altering melting points .
  • Chromatographic Purity : Use HPLC with a C18 column (MeCN/H2O gradient) to detect impurities. Adjust mobile phase pH to resolve co-elution issues .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with substituents like trifluoromethyl (electron-withdrawing) or isopropyl (steric bulk). Test bioactivity (e.g., enzyme inhibition) and correlate with computed logP or dipole moments .
  • Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to quantify bond critical points (BCPs) and predict reactivity .

Q. Example SAR Table :

DerivativeSubstituentlogP (Calc.)IC50 (nM)
Compound 25 ()3-CF33.8120
Compound 36 ()Allyl2.9>1000

Experimental Design Considerations

Q. How to design a robust assay for evaluating biological activity?

Methodological Answer:

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks.
  • Dose-Response Curves : Use 8–10 concentrations (1 nM–100 μM) in triplicate. Fit data to a Hill equation for EC50/IC50 determination .

Q. What statistical methods are appropriate for analyzing environmental fate studies (e.g., degradation pathways)?

Methodological Answer:

  • Longitudinal Data : Apply mixed-effects models to account for repeated measurements in abiotic/biotic degradation experiments.
  • Principal Component Analysis (PCA) : Reduce dimensionality of metabolite profiling data (GC-MS or LC-HRMS) to identify dominant degradation pathways .

Data Management and Reproducibility

Q. How to ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Detailed Metadata : Report exact stoichiometry, solvent batch/lot numbers, and humidity/temperature during reactions.
  • Automated Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What computational workflows validate molecular docking poses?

Methodological Answer:

  • Ensemble Docking : Generate 10–20 protein conformations (MD simulations) to account for flexibility.
  • MM-PBSA/GBSA : Calculate binding free energies for top poses and compare with experimental ΔG values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.